

Investigational Nootropics for Schizophrenia: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Iclepertin*

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Executive Summary

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need as current antipsychotic medications primarily address positive symptoms. This technical guide provides an in-depth overview of key investigational nootropics in clinical development for the treatment of cognitive impairment associated with schizophrenia (CIAS). We delve into the mechanisms of action, summarize quantitative clinical trial data, and provide detailed experimental protocols for prominent drug candidates. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals navigating the complex landscape of cognitive enhancement in schizophrenia. We explore compounds targeting glutamatergic, cholinergic, and other novel pathways, including Glycine Transporter-1 (GlyT1) inhibitors, D-Amino Acid Oxidase (DAAO) inhibitors, muscarinic receptor agonists, and voltage-gated sodium channel modulators. While the path to an approved treatment for CIAS has been fraught with challenges, with several high-profile trial failures, the insights gained from these investigations are invaluable for shaping future research and development efforts.

Glutamatergic System Modulators

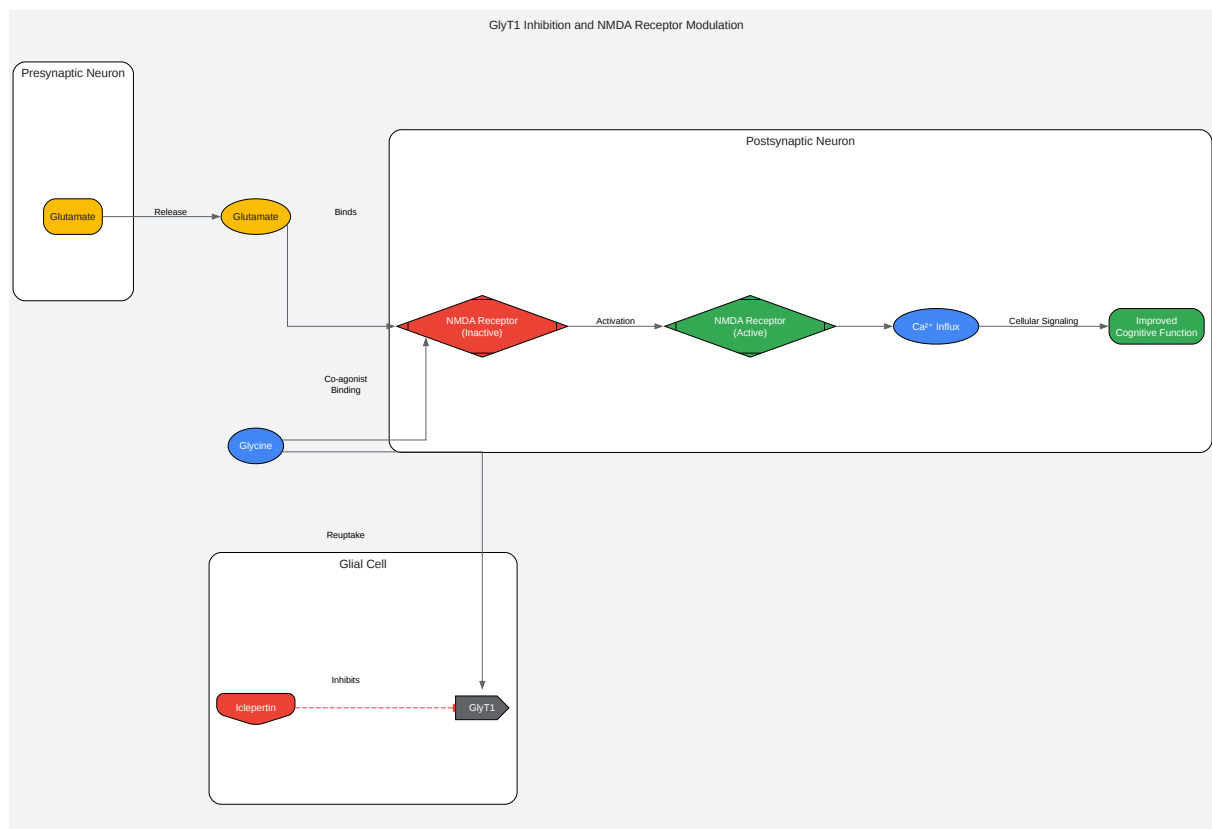
The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a central element in the pathophysiology of the disorder, contributing significantly to cognitive deficits.[1][2][3] Consequently, a major focus of drug development has been on agents that can enhance NMDA receptor signaling.

Glycine Transporter-1 (GlyT1) Inhibitors

Mechanism of Action: GlyT1 is a presynaptic and glial transporter that regulates the concentration of the NMDA receptor co-agonist glycine in the synaptic cleft.[1] By inhibiting GlyT1, these agents increase synaptic glycine levels, thereby enhancing NMDA receptor function and potentially improving cognitive processes.[1]

Iclepertin is a potent and selective GlyT1 inhibitor that was under development by Boehringer Ingelheim. Despite promising Phase II results, the Phase III CONNEX program did not meet its primary endpoints.[4][5][6][7][8]

Signaling Pathway: GlyT1 Inhibition and NMDA Receptor Modulation



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Caption: **Iclevpertin** inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor function.

Experimental Protocol: CONNEX-1, -2, & -3 Trials (NCT04846868, NCT04846881, NCT04860830)[4][5][9][10][11]

- Study Design: Three identical randomized, double-blind, placebo-controlled, parallel-group Phase III trials.
- Participants: Approximately 586 patients per trial, aged 18-50 years, with a DSM-5 diagnosis of schizophrenia. Patients were required to be clinically stable on their current antipsychotic treatment (1-2 medications, excluding clozapine) for at least 12 weeks.[4][5][9]
- Inclusion Criteria:

- Diagnosis of schizophrenia (DSM-5).
- Clinically stable in the residual (non-acute) phase.
- Functional impairment in daily activities.
- Stable on antipsychotic medication.
- Have a study partner who interacts with them for at least one hour per week.[\[4\]](#)[\[5\]](#)[\[9\]](#)
- Exclusion Criteria:
 - Current DSM-5 diagnosis other than schizophrenia (e.g., bipolar disorder, schizoaffective disorder).
 - Cognitive impairment due to other neurological or developmental disorders.
 - Treatment with clozapine, stimulants, ketamine, or ECT within 6 months prior to randomization.[\[4\]](#)[\[12\]](#)
 - History of moderate to severe substance use disorder (excluding caffeine and nicotine) within the last 12 months.[\[4\]](#)
- Intervention:
 - **Iclepertin** 10 mg administered orally once daily for 26 weeks.
 - Matching placebo administered orally once daily for 26 weeks.
- Primary Endpoint: Change from baseline in the overall composite T-score of the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB).[\[9\]](#)[\[13\]](#)
- Key Secondary Endpoints:
 - Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) total score.[\[9\]](#)

- Change from baseline in the Virtual Reality Functional Capacity Assessment Tool (VRFCAT) adjusted total time T-score.[9]
- Statistical Analysis: The primary analysis was planned to compare the change from baseline in the MCCB overall composite score between the **iclepertin** and placebo groups.

Quantitative Data: **Iclepertin** CONNEX Program

Trial Program	Primary Endpoint	Result	p-value
CONNEX	Change in MCCB Overall Composite Score at 26 weeks	Not Met	Not Statistically Significant
CONNEX	Change in SCoRS Total Score at 26 weeks	Not Met	Not Statistically Significant

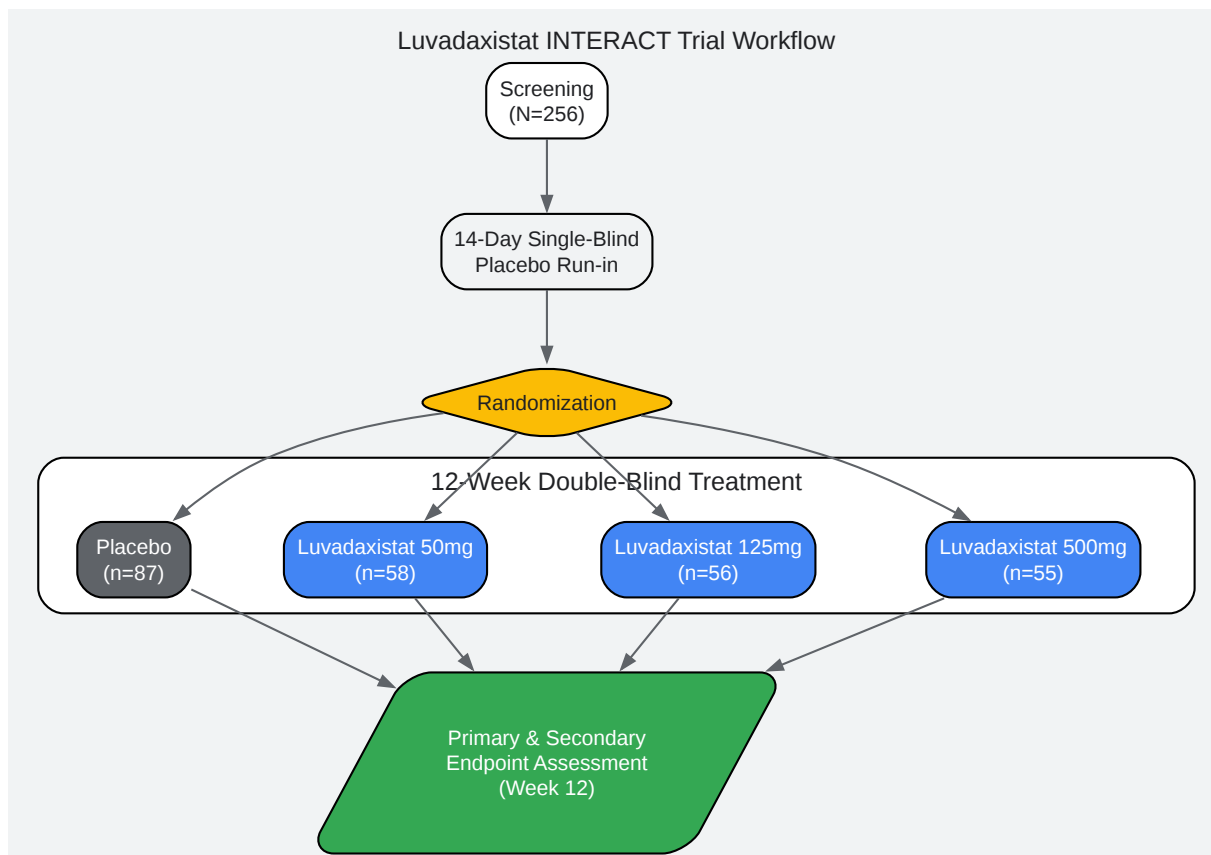
Note: Specific numerical data from the CONNEX trials have not been fully published, but top-line results indicate a failure to meet primary and key secondary endpoints.[5][6][7][8]

D-Amino Acid Oxidase (DAAO) Inhibitors

Mechanism of Action: DAAO is an enzyme that metabolizes D-serine, another important co-agonist at the NMDA receptor. By inhibiting DAAO, these agents increase the levels of D-serine, which can then enhance NMDA receptor-mediated neurotransmission.

Luvadaxistat is a selective DAAO inhibitor that was investigated for both negative symptoms and cognitive impairment in schizophrenia. While it showed some pro-cognitive signals in the Phase II INTERACT study, a subsequent Phase II study (ERUDITE) failed to replicate these findings, leading to the discontinuation of its development for this indication.[14][15][16][17]

Experimental Workflow: Luvadaxistat INTERACT Trial



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Caption: Workflow of the Phase II INTERACT trial for luvadaxistat.

Experimental Protocol: INTERACT Trial (NCT03382639)[8][9][18][19][20]

- Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase II study.
- Participants: 256 adult patients with a DSM-5 diagnosis of schizophrenia and persistent negative symptoms.
- Inclusion Criteria:
 - Diagnosis of schizophrenia for at least one year.
 - Receiving stable background antipsychotic therapy (excluding clozapine).[8]

- Intervention:
 - Luvadaxistat 50 mg, 125 mg, or 500 mg once daily.
 - Placebo once daily.
- Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[\[9\]](#)[\[18\]](#)
- Secondary Cognitive Endpoints:
 - Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.[\[9\]](#)[\[18\]](#)
 - Change from baseline in the Schizophrenia Cognition Rating Scale (SCoRS) score.[\[9\]](#)[\[18\]](#)

Quantitative Data: Luvadaxistat INTERACT Trial

Treatment Group	Endpoint	Result vs. Placebo	p-value (one-sided)
Luvadaxistat 50 mg	PANSS NSFS (Primary)	No significant improvement	-
Luvadaxistat 50 mg	BACS Composite Score	Improvement	0.031
Luvadaxistat 50 mg	SCoRS Interviewer Total Score	Improvement	0.011

Note: While showing a signal on cognitive endpoints, the primary endpoint for negative symptoms was not met. A subsequent Phase II trial (ERUDITE) failed to confirm the cognitive benefits.[\[9\]](#)[\[16\]](#)[\[18\]](#)

Cholinergic System Modulators

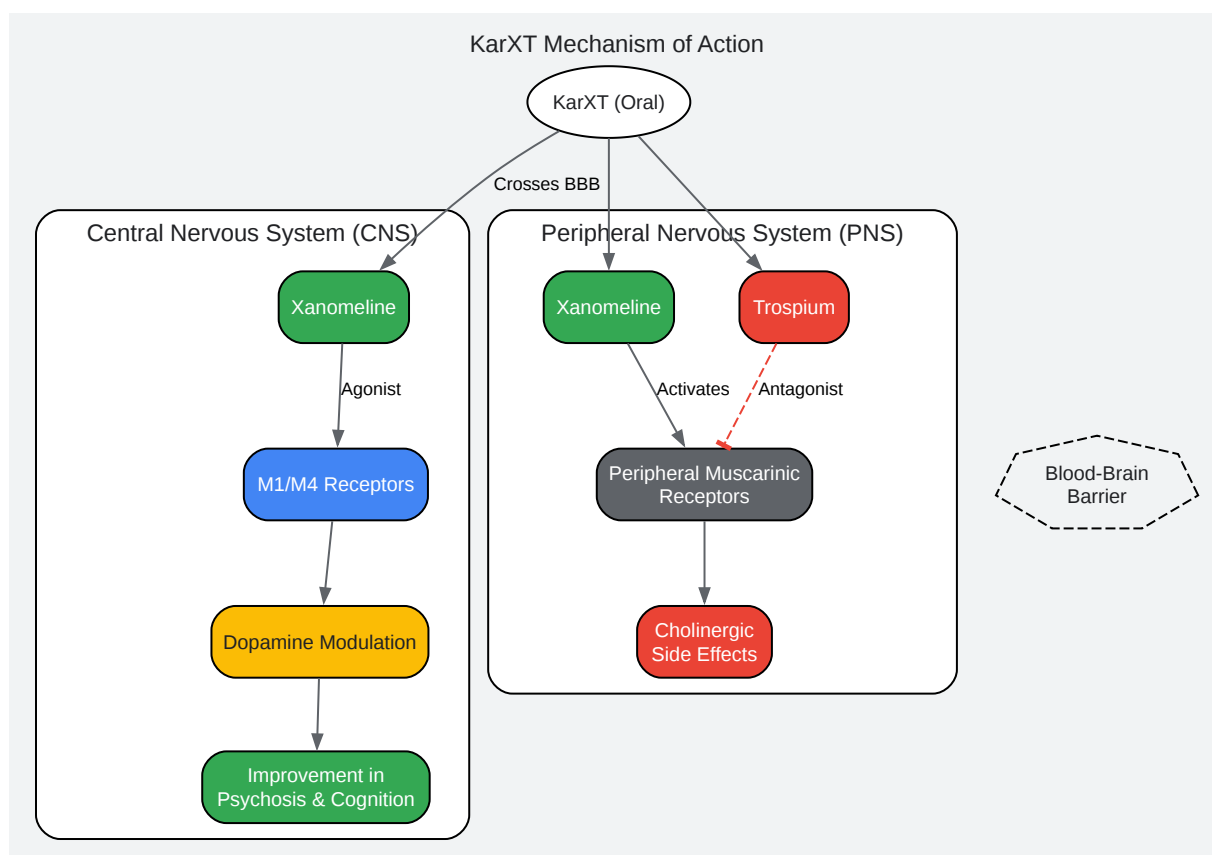
The cholinergic system, particularly muscarinic receptors, plays a crucial role in cognitive functions such as learning and memory.[\[21\]](#)[\[22\]](#)

Muscarinic M1 and M4 Receptor Agonists

Mechanism of Action: Xanomeline is an agonist at M1 and M4 muscarinic acetylcholine receptors in the central nervous system.[23][24] Activation of these receptors is thought to modulate downstream dopamine release, offering a novel, non-dopamine-receptor-blocking mechanism for treating psychosis and potentially cognitive symptoms.[20][23] Trospium is a peripherally acting muscarinic antagonist that does not cross the blood-brain barrier and is co-formulated to mitigate the peripheral cholinergic side effects of xanomeline.[23]

KarXT has demonstrated efficacy in treating the positive and negative symptoms of schizophrenia in its Phase III EMERGENT program. While not a primary cognitive enhancer, post-hoc analyses of clinical trial data suggest potential benefits for cognitive impairment.[3]

Signaling Pathway: KarXT Central and Peripheral Action



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Caption: KarXT's dual mechanism: central M1/M4 agonism and peripheral antagonism.

Experimental Protocol: EMERGENT-2 Trial (NCT04659161)[7][13][25][26][27]

- Study Design: A 5-week, randomized, double-blind, placebo-controlled, flexible-dose Phase III inpatient trial.[7][25]
- Participants: 252 adult patients (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing a recent worsening of psychosis warranting hospitalization.[7][25]
- Inclusion Criteria:
 - PANSS total score ≥ 80 .
 - Clinical Global Impression-Severity (CGI-S) score ≥ 4 . [7][25]
- Intervention:
 - KarXT (xanomeline/trospium) administered twice daily with a flexible dosing schedule, titrating up to a maximum of 125 mg xanomeline / 30 mg trospium.[7][26]
 - Placebo administered twice daily.
- Primary Endpoint: Change from baseline in PANSS total score at week 5.[26]
- Key Secondary Endpoints:
 - Change from baseline in PANSS positive subscale, PANSS negative subscale, and PANSS Marder negative factor scores.[27]

Quantitative Data: Xanomeline-Trospium EMERGENT-2 Trial

Endpoint	KarXT Change from Baseline (n=126)	Placebo Change from Baseline (n=125)	Difference (p-value)
PANSS Total Score (Primary)	-21.2	-11.6	-9.6 (p<0.0001)
PANSS Positive Subscale	-6.8	-3.9	-2.9 (p<0.0001)
PANSS Negative Subscale	-4.0	-2.3	-1.8 (p=0.0005)

Data from the EMERGENT-2 trial demonstrated significant improvements in positive and negative symptoms. Cognitive outcomes were not primary endpoints but post-hoc analyses suggest potential benefits.[\[13\]](#)[\[22\]](#)[\[28\]](#)

Other Novel Mechanisms

Voltage-Gated Sodium Channel Modulators

Mechanism of Action: Evenamide is a voltage-gated sodium channel blocker that preferentially inhibits the aberrant release of glutamate associated with neuronal hyperexcitability, without affecting basal glutamate levels.[\[18\]](#)[\[19\]](#)[\[29\]](#)[\[30\]](#) This mechanism is distinct from traditional antipsychotics and aims to restore glutamatergic homeostasis.

Evenamide is being developed as an add-on therapy for patients with schizophrenia who have an inadequate response to current antipsychotics. Positive results have been reported from a Phase II/III study.[\[31\]](#)[\[32\]](#)[\[33\]](#)

Experimental Protocol: Study 008A[\[6\]](#)[\[23\]](#)[\[32\]](#)[\[34\]](#)[\[35\]](#)

- Study Design: A 4-week, randomized, double-blind, placebo-controlled Phase II/III international study.[\[23\]](#)[\[34\]](#)
- Participants: 291 patients with chronic schizophrenia with an inadequate response to a stable dose of a second-generation antipsychotic.[\[23\]](#)

- Inclusion Criteria:
 - Diagnosis of schizophrenia (DSM-5).
 - Inadequate response to current antipsychotic treatment.
 - PANSS score of 70-85 and CGI-S of 4-6.[6]
- Intervention:
 - Evenamide 30 mg twice daily as an add-on therapy.
 - Placebo twice daily as an add-on therapy.
- Primary Endpoint: Change from baseline in PANSS Total Score at day 29.[23]
- Key Secondary Endpoint: Change from baseline in CGI-S.[23]

Quantitative Data: Evenamide Study 008A

Endpoint	Evenamide Change from Baseline	Placebo Change from Baseline	Difference (p-value)
PANSS Total Score (Primary)	-10.2	-7.6	-2.5 (p=0.006)
CGI-S	LS Mean Difference: 0.16 (p=0.037)		

Data from Study 008A indicate a statistically significant and clinically meaningful benefit of add-on evenamide in patients with an inadequate response to antipsychotics.[32][33]

5-HT_{2A}/Sigma-2/ α 1A-Adrenergic Receptor Antagonists

Mechanism of Action: Risperidone is an antagonist at multiple receptor types, including serotonin 5-HT_{2A}, sigma-2, and α 1A-adrenergic receptors.[2][36] This multi-modal mechanism is hypothesized to modulate downstream dopaminergic and glutamatergic pathways, with a potential to specifically target negative symptoms of schizophrenia.[36]

Roluperidone has been investigated as a monotherapy for the negative symptoms of schizophrenia. Clinical trial results have been mixed, with a Phase III trial narrowly missing its primary endpoint.[\[25\]](#)[\[35\]](#)[\[37\]](#)

Experimental Protocol: Phase 3 Trial (NCT03397134)[\[15\]](#)[\[31\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)

- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[31\]](#)
- Participants: 513 adult patients with a diagnosis of schizophrenia and moderate to severe negative symptoms.[\[37\]](#)
- Inclusion Criteria:
 - PANSS negative subscore > 20.[\[31\]](#)
- Intervention:
 - Roluperidone 32 mg/day or 64 mg/day.
 - Placebo.
- Primary Endpoint: Change from baseline in the PANSS Marder Negative Symptoms Factor Score (NSFS).[\[31\]](#)[\[37\]](#)
- Key Secondary Endpoint: Change in the Personal and Social Performance (PSP) Scale Total Score.[\[31\]](#)[\[37\]](#)

Quantitative Data: Roluperidone Phase 3 Trial

Treatment Group	Endpoint	Result vs. Placebo	p-value
Roluperidone 64 mg	NSFS (Primary)	Marginally missed statistical significance	≤0.064
Roluperidone 64 mg	PSP Total Score	Statistically significant improvement	≤0.021

The Phase III trial of roluperidone showed a signal of efficacy, particularly on the secondary endpoint of social functioning, but did not meet its primary endpoint for negative symptoms with statistical significance in the intent-to-treat analysis.[35][37]

Conclusion and Future Directions

The development of nootropics for schizophrenia remains a challenging yet critical area of research. The recent failures of large-scale Phase III trials, such as the CONNEX program for **iclepertin**, underscore the complexities of targeting cognitive impairment in this patient population. Similarly, the mixed results for luvadaxistat highlight the difficulties in translating promising Phase II signals into confirmatory evidence.

Despite these setbacks, the field continues to advance. The novel, non-dopaminergic mechanism of xanomeline-trospium, with its demonstrated efficacy on positive and negative symptoms and potential cognitive benefits, represents a significant step forward. Furthermore, the promising results for evenamide as an adjunctive therapy offer a new strategy for patients who do not adequately respond to existing treatments.

Future research should focus on refining patient selection through biomarkers, developing more sensitive and ecologically valid cognitive endpoints, and exploring combination therapies that may have synergistic effects on cognitive function. The detailed protocols and quantitative data summarized in this guide are intended to aid in the rational design of future clinical trials and to foster continued innovation in the pursuit of effective treatments for the cognitive deficits of schizophrenia.

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